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Compound of Interest

Compound Name: 2-Nitro-5-(propylthio)aniline

Cat. No.: B127722 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

organic compound 2-Nitro-5-(propylthio)aniline. Due to the limited availability of experimental

spectra for this specific molecule in public databases, this guide presents a combination of

predicted data, expected spectral characteristics based on its chemical structure, and detailed

experimental protocols for acquiring such data. This document is intended to serve as a

valuable resource for the characterization and analysis of this compound and structurally

related molecules.

Chemical Structure and Properties
IUPAC Name: 2-nitro-5-(propylthio)aniline

CAS Number: 57780-75-3

Molecular Formula: C₉H₁₂N₂O₂S

Molecular Weight: 212.27 g/mol [1]

Melting Point: 71-74 °C

Spectroscopic Data
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The following sections detail the expected and predicted spectroscopic data for 2-Nitro-5-
(propylthio)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Experimental NMR data for 2-Nitro-5-(propylthio)aniline is not readily available in

public spectral databases. The following tables outline the expected chemical shifts (δ) in ppm

relative to tetramethylsilane (TMS). These predictions are based on the analysis of its

constituent functional groups and comparison to similar substituted nitroaniline compounds.

¹H NMR (Proton NMR) Expected Data

Protons
Expected Chemical
Shift (ppm)

Multiplicity Integration

Aromatic-H (position

6)
7.8 - 8.2 d 1H

Aromatic-H (position

4)
7.2 - 7.5 dd 1H

Aromatic-H (position

3)
6.7 - 7.0 d 1H

-NH₂ 4.0 - 6.0 br s 2H

-S-CH₂- 2.8 - 3.2 t 2H

-CH₂-CH₃ 1.6 - 1.9 sextet 2H

-CH₃ 0.9 - 1.2 t 3H

¹³C NMR (Carbon NMR) Expected Data
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Carbon Expected Chemical Shift (ppm)

C-NO₂ 145 - 150

C-NH₂ 140 - 145

C-S 130 - 135

Aromatic CH 115 - 130

-S-CH₂- 30 - 40

-CH₂-CH₃ 20 - 25

-CH₃ 10 - 15

Infrared (IR) Spectroscopy
Note: The following table lists the expected characteristic infrared absorption bands for 2-Nitro-
5-(propylthio)aniline based on its functional groups.

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (Aniline) 3300 - 3500 Medium, Doublet

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

N-O Stretch (Nitro,

Asymmetric)
1500 - 1550 Strong

N-O Stretch (Nitro, Symmetric) 1335 - 1385 Strong

C=C Stretch (Aromatic) 1450 - 1600 Medium

C-N Stretch 1250 - 1350 Medium

C-S Stretch 600 - 800 Weak

Mass Spectrometry (MS)
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The following table presents predicted mass-to-charge ratios (m/z) for various adducts of 2-
Nitro-5-(propylthio)aniline. This data is valuable for the identification of the molecular ion and

common fragments.

Adduct Predicted m/z

[M]⁺ 212.06140

[M+H]⁺ 213.06923

[M+Na]⁺ 235.05117

[M-H]⁻ 211.05467

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above

for a solid organic compound like 2-Nitro-5-(propylthio)aniline.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is

critical to avoid overlapping signals with the analyte.

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR

spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

IR Spectroscopy
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR spectroscopy, place a

small amount of the solid sample directly onto the ATR crystal. Ensure good contact between
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the sample and the crystal by applying pressure with the built-in clamp.

Sample Preparation (KBr Pellet): Alternatively, mix a small amount of the sample (1-2 mg)

with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine

powder and press it into a thin, transparent pellet using a hydraulic press.

Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the sample compartment of

an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Background Subtraction: A background spectrum of the empty ATR crystal or a pure KBr

pellet should be recorded and subtracted from the sample spectrum to remove atmospheric

and instrumental interferences.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof with water.

Ionization: Introduce the sample solution into the mass spectrometer. Common ionization

techniques for small organic molecules include Electrospray Ionization (ESI) or Atmospheric

Pressure Chemical Ionization (APCI). ESI is generally preferred for polar molecules.

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z, generating the

mass spectrum. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR

mass analyzer can be used to determine the exact mass and elemental composition.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic

compound like 2-Nitro-5-(propylthio)aniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b127722#spectroscopic-data-for-2-nitro-5-propylthio-
aniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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